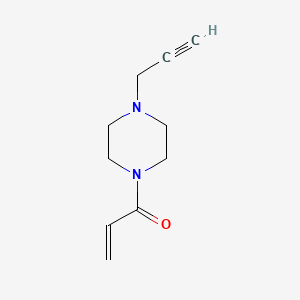![molecular formula C12H22N2O2 B7575769 Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPP is a derivative of piperazine and has been used in various studies to investigate the mechanisms of action of certain drugs and to explore the physiological and biochemical effects of these drugs on the body.
Mécanisme D'action
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the neurotransmitter glutamate. This leads to a decrease in the activity of the NMDA receptor and a subsequent reduction in the influx of calcium ions into the cell. This mechanism of action has been used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to have a variety of biochemical and physiological effects. For example, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to reduce the release of dopamine in the brain, which has implications for the treatment of addiction and other psychiatric disorders. Additionally, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is its selectivity for NMDA receptors, which allows for the investigation of these receptors in isolation from other neurotransmitter systems. Additionally, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to be relatively stable and easy to handle in laboratory settings. However, one limitation of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate. One area of interest is the investigation of the role of NMDA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing more selective NMDA receptor antagonists that can be used to investigate the specific functions of different subtypes of these receptors. Finally, there is potential for the use of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate as a therapeutic agent in the treatment of various neurological disorders, although further research is needed to explore this possibility.
Méthodes De Synthèse
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate can be synthesized through a multi-step process that involves the reaction of piperazine with cyclopropanecarboxylic acid, followed by esterification with methanol and subsequent purification through column chromatography. This synthesis method has been well-established in the literature and has been used to produce Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate in high yields and purity.
Applications De Recherche Scientifique
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been used in a variety of scientific studies, particularly in the field of neuroscience. One of the primary uses of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is to investigate the mechanisms of action of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to selectively block the activity of NMDA receptors, which has allowed researchers to study the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(12(15)16-2)14-7-5-13(6-8-14)9-11-3-4-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYFBFUGYLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCN(CC1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
